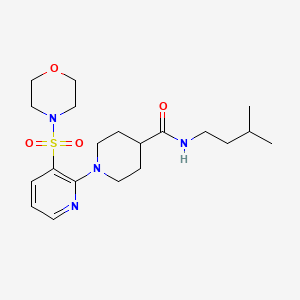

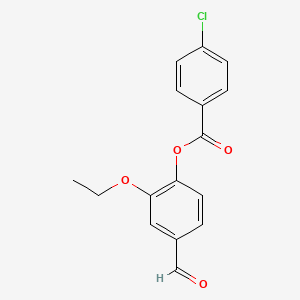

![molecular formula C15H17NO4S2 B2716302 N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1211598-03-6](/img/structure/B2716302.png)

N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is likely a part of, involves various methods . One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Chemical Reactions Analysis

The compound is likely to undergo similar reactions as its analogues. For instance, Methiopropamine is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative .科学的研究の応用

Enzyme Inhibitory Potential and Synthetic Applications The enzyme inhibitory potential of compounds containing N-(1-(thiophen-2-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide structures has been explored in several studies. These compounds have shown significant activity against enzymes such as α-glucosidase and acetylcholinesterase, indicating their potential utility in the treatment of diseases like diabetes and Alzheimer's. The synthesis of these compounds often involves novel methodologies, highlighting their importance in medicinal chemistry research (Abbasi et al., 2019).

Antioxidant and Antimicrobial Activities Research on derivatives of 2,3-dihydrobenzo[b]furan-5-ol, which shares structural similarities with this compound, has revealed significant antioxidant properties. These studies focus on the capacity of such compounds to inhibit stimulated lipid peroxidation and their reactivity toward radicals, suggesting their application in combating oxidative stress-related conditions (Malmström et al., 2001). Additionally, sulfonamides incorporating benzodioxane moiety have been synthesized and evaluated for their antibacterial activity, demonstrating potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).

Antiproliferative and Antimicrobial Agents The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives, including those with benzodioxane nuclei, have been explored for their effectiveness as antimicrobial and antiproliferative agents. These studies have showcased the ability of sulfonamide-based compounds to serve as potent antimicrobials and to inhibit cancer cell proliferation, indicating their importance in the development of new therapeutic agents (El-Gilil, 2019).

作用機序

Target of Action

Related compounds have been shown to interact with serotoninergic 5-ht 1a receptors .

Biochemical Pathways

Based on its potential interaction with serotoninergic 5-ht 1a receptors , it might influence serotonin-related pathways and their downstream effects.

Result of Action

Based on its potential interaction with serotoninergic 5-ht 1a receptors , it might lead to changes in serotonin signaling and related cellular processes.

Safety and Hazards

特性

IUPAC Name |

N-(1-thiophen-2-ylpropan-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c1-11(9-12-3-2-8-21-12)16-22(17,18)13-4-5-14-15(10-13)20-7-6-19-14/h2-5,8,10-11,16H,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOMVJIYZQOVHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2716224.png)

![1-(3-Chlorophenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2716227.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2716228.png)

![7-(tert-butyl)-3-(4-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716232.png)

![3-{(Z)-[4-(trifluoromethoxy)phenyl]methylidene}-1H-indol-2-one](/img/structure/B2716236.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2716237.png)

![3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile](/img/structure/B2716242.png)